1-Methyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that features a pyrazole ring substituted with a methyl group and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrrole with appropriate reagents to introduce the pyrazole moiety. One common method involves the use of iodomethane to methylate pyrrole, followed by the reaction with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl group attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrrole: A simpler analog with a single pyrrole ring.
1-Methyl-1H-pyrazole: A related compound with a pyrazole ring but lacking the pyrrole moiety.
N-Methylpyrrole: Another similar compound with a methyl group attached to the nitrogen of the pyrrole ring.
Uniqueness
1-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine is unique due to its combination of both pyrrole and pyrazole rings, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14N4 |
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Molecular Weight |
190.25 g/mol |
IUPAC Name |
1-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H14N4/c1-13-5-3-4-10(13)7-11-9-6-12-14(2)8-9/h3-6,8,11H,7H2,1-2H3 |
InChI Key |
XSIIDVIERJLTLM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2=CN(N=C2)C |
Origin of Product |
United States |
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